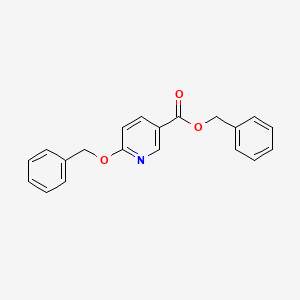

Benzyl 6-(benzyloxy)pyridine-3-carboxylate

Vue d'ensemble

Description

Benzyl 6-(benzyloxy)pyridine-3-carboxylate: is a chemical compound that belongs to the nicotinate family. It is an ester of nicotinic acid (Vitamin B3) with benzyl alcohol. This compound is known for its vasodilatory properties, which means it can widen blood vessels and increase blood flow. It is commonly used in topical preparations for its ability to enhance skin oxygenation and improve blood circulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves the esterification of nicotinic acid with benzyl alcohol. One common method is to react nicotinic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride in dimethylformamide (DMF) or lithium aluminum hydride in ether.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of esterification reactions and the development of new catalytic processes .

Biology: In biological research, this compound is used to study the effects of vasodilators on blood flow and oxygenation in tissues. It is also used in the development of new drugs for cardiovascular diseases .

Medicine: this compound is incorporated into topical formulations for its ability to improve skin oxygenation and promote healing. It is used in the treatment of conditions like ischemic diseases and skin ulcers .

Industry: In the cosmetic industry, this compound is used in products designed to enhance skin appearance by increasing blood flow and oxygenation. It is also used in the formulation of lip care products to give a plump and healthy look to the lips .

Mécanisme D'action

Benzyl 6-(benzyloxy)pyridine-3-carboxylate acts as a prodrug that is rapidly absorbed through the skin. Once absorbed, it is hydrolyzed by esterases to release nicotinic acid (Vitamin B3). Nicotinic acid then stimulates the production of vasodilatory prostaglandins, which widen blood vessels and increase blood flow. This leads to improved oxygenation and nutrient delivery to tissues .

Comparaison Avec Des Composés Similaires

Methyl nicotinate: Another ester of nicotinic acid, used for similar vasodilatory effects.

Ethyl nicotinate: Similar in structure and function, used in topical formulations.

Butyl nicotinate: Used in the cosmetic industry for its vasodilatory properties.

Uniqueness: Benzyl 6-(benzyloxy)pyridine-3-carboxylate is unique due to its specific ester linkage, which allows for rapid absorption and hydrolysis. This makes it particularly effective in topical applications where quick onset of action is desired. Its ability to enhance skin oxygenation and promote healing sets it apart from other nicotinate esters .

Propriétés

IUPAC Name |

benzyl 6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYCVUMIAOCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![ethyl 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2724543.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)

![2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2724547.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)